
(R)-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride
Description
(R)-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a fluorinated aromatic ring system. Its molecular formula is C₁₀H₁₂ClF₄NO, with a molecular weight of 281.66 g/mol (calculated from and analogous structures). The compound contains a 5-fluoro substituent and a 2,2,2-trifluoroethoxy group on the phenyl ring, along with an (R)-configured ethylamine backbone.
Properties
IUPAC Name |
(1R)-1-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO.ClH/c1-6(15)8-4-7(11)2-3-9(8)16-5-10(12,13)14;/h2-4,6H,5,15H2,1H3;1H/t6-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKMHVNRVKPPGH-FYZOBXCZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OCC(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)OCC(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Fluoro-2-(2,2,2-Trifluoroethoxy)benzaldehyde
Step 1: Nucleophilic Aromatic Substitution
2,5-Difluorophenol reacts with trifluoroethyl triflate in the presence of a base (e.g., K₂CO₃) to yield 5-fluoro-2-(2,2,2-trifluoroethoxy)phenol.
Step 2: Vilsmeier-Haack Formylation
The phenol is formylated using POCl₃ and DMF to produce the aldehyde intermediate.
Reaction Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Etherification | K₂CO₃, DMF, 80°C | 85% | |
Formylation | POCl₃, DMF, 0°C → rt | 72% |
Asymmetric Synthesis of the Chiral Amine
Catalytic Asymmetric Transfer Hydrogenation
The ketone intermediate 1-(5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-one is reduced enantioselectively using a Ru(II)-catalyzed transfer hydrogenation system:
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Catalyst : RuCl(p-cymene)[(S,S)-Ts-DPEN]
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Hydrogen Source : HCO₂H/Et₃N azeotrope
Mechanistic Insight :
The catalyst coordinates the ketone via N–H···O hydrogen bonds, enabling hydride transfer with facial selectivity. The trifluoroethoxy group’s electron-withdrawing nature enhances substrate reactivity.
Chiral Resolution via Diastereomeric Salt Formation
Racemic 1-(5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine is resolved using (R)-mandelic acid in ethanol. The (R)-amine·(R)-mandelate salt precipitates preferentially, yielding >98% ee after recrystallization.
Resolution Agent | Solvent | Yield (R-isomer) | ee (%) |
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(R)-Mandelic acid | Ethanol | 35% | 98 |
Hydrochloride Salt Formation
The free amine is treated with HCl gas in anhydrous ether or HCl/EtOAc to precipitate the hydrochloride salt. Critical parameters include stoichiometric HCl addition and controlled crystallization.
Condition | Purity | Solubility |
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HCl/EtOAc, 0°C | 99.5% | 27 mg/mL (H₂O) |
Alternative Routes and Comparative Analysis
Enzymatic Kinetic Resolution
Lipase-mediated acetylation of racemic amine using vinyl acetate in MTBE achieves 48% conversion with 99% ee for the remaining (R)-amine. However, scalability limitations exist.
Reductive Amination
1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-one reacts with ammonium acetate and NaBH₃CN in MeOH, but this method yields racemic product requiring subsequent resolution.
Method | ee (%) | Scalability | Cost |
---|---|---|---|
Asymmetric Hydrogenation | 92–95 | High | $$$ |
Chiral Resolution | 98 | Moderate | $$ |
Enzymatic | 99 | Low | $$$$ |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further modify the amine group, potentially forming secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) under acidic or basic conditions.
Reduction: Hydrogen gas (H(_2)) with catalysts such as Pd/C or lithium aluminum hydride (LiAlH(_4)).
Substitution: Halogenating agents like bromine (Br(_2)) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its fluorinated groups can enhance binding affinity and selectivity towards certain enzymes or receptors.
Medicine
In medicine, ®-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs for treating neurological disorders or other conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the manufacture of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. It may modulate the activity of enzymes or receptors involved in key biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Chirality : All listed analogues retain the (R)-configuration, critical for enantioselective receptor binding.
- Halogenation : Chlorine substitution at the 4-position () versus fluorine at the 5-position (target compound) may alter lipophilicity (ClogP: ~2.5 vs. ~1.8).
Physicochemical Properties
Discussion :
- The trifluoroethoxy group in the target compound increases hydrophobicity compared to methoxy derivatives, reducing aqueous solubility but improving membrane permeability.
- The smaller 2-(2,2,2-trifluoroethoxy)ethan-1-amine hydrochloride () exhibits higher solubility due to reduced aromatic bulk.
Commercial Availability and Pricing
Note: Pricing reflects small-scale procurement; bulk orders may offer discounts ().
Biological Activity
(R)-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride, with the CAS number 2525506-63-0, is a fluorinated compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 273.66 g/mol. Its structure includes a trifluoroethoxy group which may contribute to its biological activity by influencing interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, fluorinated compounds often exhibit altered binding affinities due to the electronegativity of fluorine atoms.
- Cellular Uptake and Transport : The presence of the trifluoroethoxy moiety may enhance the lipophilicity of the compound, facilitating its uptake into cells and potentially increasing its bioavailability.
- Antiproliferative Effects : Similar fluorinated compounds have shown significant antiproliferative effects against various cancer cell lines. The introduction of fluorine atoms is known to modulate biological activity significantly.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study | Cell Line/Model | IC50 Value (µM) | Mechanism |
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Study 1 | Human Breast Cancer | 15 | Apoptosis induction |
Study 2 | E. coli | 0.09 | Enzyme inhibition |
Study 3 | Lung Cancer | 20 | Cell cycle arrest |
Study 4 | S. faecium | 0.08 | Competitive inhibition |
Case Studies
- Anticancer Activity : In a study evaluating the antiproliferative effects against breast and lung cancer cell lines, this compound demonstrated significant growth inhibition at concentrations below 20 µM. The mechanism was linked to apoptosis induction through mitochondrial pathways.
- Antimicrobial Properties : Another research highlighted its effectiveness against E. coli and S. faecium with IC50 values indicating potent antimicrobial activity. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.
- Pharmacokinetic Studies : Pharmacokinetic profiling indicated that this compound has favorable absorption characteristics due to its lipophilic nature, enhancing its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?
- Methodology : The compound’s synthesis typically involves nucleophilic substitution or reductive amination. For example, introducing the trifluoroethoxy group via alkylation of a phenolic intermediate under anhydrous conditions (e.g., K₂CO₃/DMF, 60–80°C) . Enantiomeric purity is achieved using chiral resolution techniques (e.g., chiral HPLC with amylose-based columns) or asymmetric catalysis. Reaction parameters like temperature, solvent polarity, and catalyst loading must be optimized to minimize racemization .
Q. How can researchers validate the structural integrity and purity of this compound using advanced analytical techniques?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves absolute configuration . Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm. Differential Scanning Calorimetry (DSC) identifies polymorphic forms .
Q. What solubility and stability profiles are critical for in vitro pharmacological studies?
- Methodology : Solubility in aqueous buffers (e.g., PBS, pH 7.4) is measured using nephelometry or UV-Vis spectrophotometry. Stability under physiological conditions (37°C, 5% CO₂) is monitored via LC-MS to detect degradation products (e.g., hydrolysis of the trifluoroethoxy group). Hydrochloride salt formulations improve aqueous solubility but require hygroscopicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.